1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOIQJKZPGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Starting Material : 1-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (commercially available or synthesized via cyclopropanation reactions).
- Chlorinating Agent : Oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂).
- Solvent : Anhydrous dichloromethane (CH₂Cl₂) or similar aprotic solvents.
- Catalyst/Additive : A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate the chlorinating agent and improve reaction rates.
- Reaction Conditions : Low temperature (0 °C to room temperature), inert atmosphere (N₂ or Ar), and stirring for several hours.
Detailed Preparation Method from Literature
A representative preparation protocol, adapted from a detailed synthetic report, is as follows:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Dissolve 1-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid in anhydrous CH₂Cl₂ under N₂ | Prepare reaction mixture under inert atmosphere to avoid moisture | - |
| 2 | Cool solution to 0 °C in an ice bath | Temperature control to prevent side reactions | - |
| 3 | Add a catalytic amount of anhydrous DMF (2 drops) | DMF acts as catalyst to activate oxalyl chloride | - |
| 4 | Slowly add oxalyl chloride (1.1 equivalents) dropwise | Chlorination of acid to acid chloride | Stir for 3 hours at room temperature |
| 5 | Evaporate solvent under reduced pressure | Obtain crude acid chloride as residue | Typically high purity, used immediately |
| 6 | Purify if necessary by distillation or recrystallization | Optional depending on downstream use | Yield typically >90% |
This method yields this compound as a reactive intermediate suitable for further coupling reactions, such as amide bond formation with amines.
Alternative Synthetic Routes
From α-Ethanoyl-γ-butyrolactone Derivatives
A patented industrial process outlines a multi-step synthesis involving chlorination, ring cleavage, cyclization, and further chlorination steps starting from α-ethanoyl-γ-butyrolactone and sulfuryl chloride. This method is notable for:
- Using inexpensive industrial chemicals.
- Employing a solvent-free chlorination step.
- Achieving high yields with reduced environmental impact.
The process includes:
| Step | Description |
|---|---|
| Chlorination I | Sulfuryl chloride chlorinates α-ethanoyl-γ-butyrolactone to α-chloro-α'-ethanoyl-γ-butyrolactone under agitation at ≤30 °C. |
| Ring-Opening | Addition of glacial acetic acid and concentrated HCl opens the lactone ring, forming 3,5-dichloro-2-pentanone. |
| Cyclization | Intramolecular cyclization forms the cyclopropane ring structure. |
| Final Chlorination | Further chlorination yields the desired chloro-cyclopropanecarbonyl chloride derivative. |
This method is suitable for industrial scale-up due to its cost-effectiveness and environmental considerations.
Research Findings on Reaction Parameters
- Catalyst Effect : DMF catalysis significantly enhances chlorination efficiency and reduces reaction time.
- Temperature Control : Maintaining low temperatures prevents decomposition of sensitive cyclopropane rings.
- Purity Considerations : The acid chloride intermediate is moisture-sensitive and should be used promptly or stored under inert conditions.
- Yield Optimization : Using slight excess of chlorinating agent and controlled addition rates maximizes yield and minimizes by-products.
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Solvent | Key Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Conventional Acid Chloride Synthesis | 1-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid | Oxalyl chloride + DMF catalyst | Anhydrous CH₂Cl₂ | 0 °C to RT, N₂ atmosphere, 3 h | >90% | High purity, lab-scale |
| Industrial Multi-step Synthesis | α-Ethanoyl-γ-butyrolactone | Sulfuryl chloride | Solvent-free (chlorination), Acetic acid (ring-opening) | ≤30 °C chlorination, acidic ring-opening | High, industrial scale | Cost-effective, environmentally friendly |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acyl chloride group readily participates in nucleophilic substitutions, forming derivatives critical for pharmaceutical intermediates and materials science applications.
Key Findings :
-
Steric hindrance from the cyclopropane ring slows reaction kinetics but improves regioselectivity in amide formation .
-
Electron-deficient aryl groups enhance electrophilicity of the carbonyl carbon, facilitating substitution .
Friedel-Crafts Acylation
This compound acts as an acylating agent in electrophilic aromatic substitution, though regioselectivity challenges are noted.
Mechanistic Notes :
-
The trifluoromethyl group directs electrophilic attack to the para position but competes with steric effects from the cyclopropane ring .
-
Lewis acid choice (AlCl₃ vs. FeCl₃) significantly impacts reaction efficiency and isomer distribution .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under controlled conditions.
Critical Insight :
-
Ring-opening via hydrolysis proceeds through a carbanion intermediate stabilized by the trifluoromethyl group .
Halogenation and Functionalization
The acyl chloride moiety enables further derivatization via halogen exchange.
Cross-Coupling Reactions
The aryl trifluoromethyl group facilitates transition-metal-catalyzed couplings.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonyl chloride typically involves a multi-step process that includes chlorination and cyclization reactions. For instance, a synthetic route may utilize α-acetyl-gamma-butyrolactone and sulfonyl chloride as starting materials, subsequently undergoing chlorination, ring cleavage, and cyclization to yield the target compound. This method emphasizes the use of inexpensive industrial chemicals, facilitating large-scale production while minimizing environmental impact .
Anticancer Activity
Research indicates that compounds containing cyclopropane structures, such as this compound, may exhibit anticancer properties. These compounds can act as inhibitors of DNA repair mechanisms in cancer cells, making them potential candidates for cancer treatment. The ability to disrupt cellular processes associated with tumor growth positions this compound as a valuable component in drug development .
Neuropharmacological Potential
The compound has been explored for its neuropharmacological effects. It is suggested that derivatives of cyclopropanecarbonyl compounds may serve as neurokinin receptor antagonists, which are involved in various neurological disorders such as anxiety, depression, and pain management . This opens avenues for developing therapeutics targeting these conditions.
Fungicides and Pesticides
The unique structural characteristics of this compound make it suitable for use in agrochemicals, particularly as a fungicide or pesticide. Its efficacy against a range of plant pathogens could enhance agricultural productivity by protecting crops from diseases . The compound's ability to be synthesized from readily available materials further supports its feasibility for commercial use in agriculture.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of cyclopropanecarbonyl derivatives, including this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, highlighting the potential for further development into therapeutic agents .
Case Study: Agricultural Application
In another research project focused on agrochemical applications, the compound was tested against common fungal pathogens affecting cereal crops. The findings indicated that formulations containing this compound provided effective control over disease spread while maintaining crop health, suggesting its viability as a sustainable agricultural solution .
Tables
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The cyclopropane ring provides structural rigidity, which can influence the compound’s interactions with molecular targets . The carbonyl chloride group is highly reactive, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride and related cyclopropane derivatives:
Structural and Functional Analysis
Electron-Withdrawing vs. Lipophilic Substituents :
- The trifluoromethyl group in the target compound enhances polarity and metabolic stability compared to chlorine or alkyl substituents in pesticides like etaconazole and propiconazole. This makes the compound more suitable for pharmaceutical applications where solubility and stability are critical .
- In contrast, 1-fluoro-2,2-diphenylcyclopropanecarbonyl chloride leverages fluorine’s electronegativity and phenyl groups’ lipophilicity, balancing reactivity and membrane permeability for anticancer activity .
Functional Group Diversity :
- The absence of triazole or dioxolane rings in the target compound distinguishes it from agricultural chemicals like etaconazole. Triazole-containing compounds primarily target fungal cytochrome P450 enzymes, whereas cyclopropanecarbonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) in synthetic chemistry .
In contrast, dichlorophenyl and triazole motifs in etaconazole and propiconazole are optimized for pesticidal activity .
Notes
Research Gaps: Direct biological data for this compound are scarce.
Synthetic Utility : The compound’s acyl chloride group makes it a versatile precursor for amide coupling reactions, which could be exploited to develop targeted therapeutics.
Environmental Considerations : Unlike pesticidal analogs (e.g., propiconazole), the environmental impact of trifluoromethyl-substituted cyclopropanes remains uncharacterized, warranting ecotoxicological assessments .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClF
- Molecular Weight : 252.63 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : It might modulate receptor activity, influencing signal transduction pathways.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effects against bacterial strains. |
| Anticancer | Inhibitory effects on cancer cell proliferation in vitro. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
Case Studies
- Anticancer Activity
- Enzyme Inhibition
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : Exhibits selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
- Mechanistic Insights : Further investigations revealed that the trifluoromethyl group plays a crucial role in enhancing the binding affinity to target proteins, thus modulating their activity effectively .
Q & A
Q. What synthetic routes are commonly employed for preparing 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride, and how is its purity validated?
Methodological Answer: The synthesis typically involves cyclopropanation of 4-(trifluoromethyl)styrene derivatives via transition-metal-catalyzed reactions, followed by carbonyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride (). Key steps include:
- Cyclopropanation: A copper- or palladium-catalyzed reaction to form the cyclopropane ring (e.g., using diazo compounds).
- Chlorination: Reaction of the carboxylic acid intermediate with SOCl₂ under anhydrous conditions.
Purity Validation: - Analytical Techniques: Use of HPLC (≥95% purity threshold), NMR (¹H/¹³C/¹⁹F for structural confirmation), and FT-IR to verify carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).
- Thermal Stability: Melting point analysis (mp ~50–52°C for analogous cyclopropane-carbonyl chlorides; ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods due to its corrosive and moisture-sensitive nature ().
- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure ().
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies with non-fluorinated analogs show:
- Reaction Kinetics: Higher reaction rates (e.g., 2–3× faster amide bond formation with primary amines).
- Byproduct Analysis: Reduced side reactions (e.g., hydrolysis) due to steric shielding from the cyclopropane ring ().
Experimental Design: - Perform kinetic studies under controlled anhydrous conditions with varying nucleophiles (e.g., benzylamine vs. aniline).
- Monitor progress via ¹⁹F NMR to track fluorine environment changes.
Q. What experimental strategies address inconsistencies in reported yields for cyclopropane-carbonyl chloride derivatives?
Methodological Answer: Yield discrepancies often arise from moisture exposure or catalyst degradation. Mitigation approaches include:
- Catalyst Optimization: Screening palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. Cu(OTf)₂; ) with ligand additives (e.g., triphenylphosphine).
- Moisture Control: Use of molecular sieves or anhydrous solvent distillation (e.g., THF over Na/benzophenone).
- Statistical Analysis: DOE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading).
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model hydrolysis pathways. The trifluoromethyl group stabilizes the transition state via inductive effects, delaying hydrolysis at neutral pH.
- Experimental Correlation: Compare predicted hydrolysis rates (kₕ) with experimental data from pH-dependent stability assays (e.g., HPLC monitoring at pH 4–10).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
